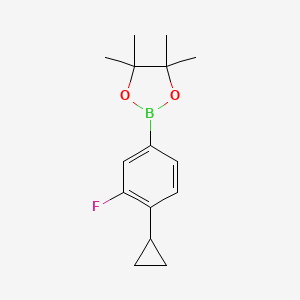

2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

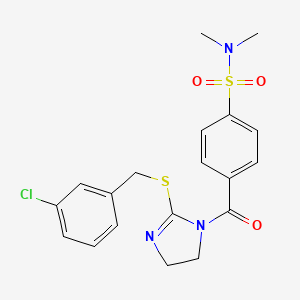

2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPD-TMD, is a boronic acid derivative that has been widely studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including cancer therapy, drug delivery, and imaging.

Wissenschaftliche Forschungsanwendungen

Asymmetric Simmons-Smith Reaction

A study by Wang, Liang, and Yu (2011) explored the asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand. This method is crucial for constructing enantiomerically enriched cyclopropanes. They used density functional theory (DFT) calculations to investigate the mechanism and origins of stereoselectivity in this reaction, revealing insights into the chiral zinc/ligand complex formation and factors influencing enantioselectivity (Wang, Liang, & Yu, 2011).

Synthesis of Ortho-modified Derivatives

Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their application against serine proteases, including thrombin. These compounds exhibit specific coordination properties, which are of significance in biochemical applications (Spencer et al., 2002).

Hydroboration of Alkenes

Fritschi et al. (2008) developed 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, a bulky borane for the hydroboration of alkenes. They demonstrated its application in producing organoboronate esters, which are stable and useful in various organic syntheses (Fritschi et al., 2008).

Precision Synthesis of Polymers

Yokozawa et al. (2011) conducted precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. They used a monomer similar to 2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating the role of such compounds in polymer chemistry (Yokozawa et al., 2011).

Synthesis of Boron-Containing Stilbenes

Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, exploring their potential in LCD technology and as therapeutic agents for neurodegenerative diseases. This work highlights the diverse applications of boron-containing compounds in materials science and medicine (Das et al., 2015).

Mesogenic and Dielectric Properties

Dziaduszek et al. (2017) researched fluorosubstituted phenyltolanes with terminal groups like NCS, CN, F, OCF3 for high birefringence nematic mixtures. This study is significant for applications in photonic technologies, particularly in the infra-red, GHz, and THz range of electromagnetic radiation (Dziaduszek et al., 2017).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives for antimicrobial and antioxidant activities. Their work underscores the potential of such compounds in pharmaceutical applications (Raghavendra et al., 2016).

Novel Aromatic Systems

Olah and Staral (1976) investigated novel aromatic systems like cyclobutadiene dications. Their work provides foundational knowledge for understanding the electronic and structural properties of cyclic compounds, which is essential for designing advanced materials and pharmaceuticals (Olah & Staral, 1976).

Chiral Auxiliary in Cyclopropanation

Luithle and Pietruszka (2000) used a compound similar to this compound as a chiral auxiliary in cyclopropanation of alkenylboronic esters. Their work contributes to the synthesis of boron-containing functionalized bicyclopropanes, useful in organic synthesis (Luithle & Pietruszka, 2000).

Size-Exclusion in Soft Materials

Mandle et al. (2015) investigated the influence of terminal groups on the local structure of mesophases in materials derived from 4-undecyloxy-4′-cyanobiphenyl. Their research contributes to the understanding of size-exclusion in soft materials and its applications in material science (Mandle et al., 2015).

Eigenschaften

IUPAC Name |

2-(4-cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-12(10-5-6-10)13(17)9-11/h7-10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCXUZDXAMJYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)

![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(furan-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2753424.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2753425.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)

![3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2753429.png)

![(4-Methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753430.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2753432.png)